molecular formula C24H23FN2O4S B2393510 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005300-10-6

4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

货号: B2393510
CAS 编号: 1005300-10-6
分子量: 454.52
InChI 键: HFFDIIIHLHQGAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 7-position with a 4-ethoxybenzamide moiety. The 4-fluorophenylsulfonyl group introduces electron-withdrawing characteristics, which may enhance binding affinity to enzymatic pockets, while the ethoxybenzamide moiety likely influences solubility and metabolic stability.

属性

IUPAC Name

4-ethoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c1-2-31-21-11-6-18(7-12-21)24(28)26-20-10-5-17-4-3-15-27(23(17)16-20)32(29,30)22-13-8-19(25)9-14-22/h5-14,16H,2-4,15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFDIIIHLHQGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-ethoxybenzoic acid with 1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline in the presence of coupling agents such as EDCI or DCC. The reaction is usually carried out in an organic solvent like dichloromethane or DMF, under mild to moderate temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly .

化学反应分析

Types of Reactions

4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. For instance, derivatives with similar structures have been shown to inhibit specific kinases involved in cancer progression. A notable example includes analogs that demonstrated complete tumor stasis in xenograft models for gastric carcinoma .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens. Compounds structurally similar to 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide were evaluated for their efficacy against bacterial strains and fungal pathogens affecting agricultural crops . These findings suggest potential applications in agricultural biotechnology.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to metabolic diseases. For example, certain derivatives have shown promising results as α-glucosidase inhibitors. This suggests potential applications in managing diabetes through the modulation of carbohydrate metabolism .

Drug Delivery Systems

The unique properties of 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the solubility and bioavailability of poorly soluble drugs.

Photophysical Properties

Studies on related compounds indicate that the incorporation of such sulfonamide derivatives into polymer matrices can improve their photophysical properties. This opens avenues for their use in developing advanced materials with applications in optoelectronics and photonics.

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using analogs of 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.

Case Study 2: Agricultural Applications

In a study focusing on agricultural pathogens, derivatives were tested against Xanthomonas axonopodis and Fusarium solani. The results showed significant reductions in pathogen growth rates when treated with these compounds, suggesting their potential as biopesticides .

作用机制

The mechanism of action of 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The molecular pathways involved often include the inhibition of kinases or other signaling proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological or physicochemical properties:

Compound Name Core Structure Substituents Reported Activity Key Findings
Target: 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline 1-(4-Fluorophenylsulfonyl), 7-(4-ethoxybenzamide) Hypothesized mTOR inhibition Expected balance of lipophilicity (ethoxy) and binding affinity (sulfonyl)
N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) Tetrahydroquinoline 1-(Morpholine-carbonyl), 7-(3,5-bis(trifluoromethyl)benzamide) mTOR inhibition (IC₅₀: 12 nM) High potency due to electron-deficient trifluoromethyl groups
3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (10f) Tetrahydroquinoline 1-(Piperidine-carbonyl), 7-(3,5-difluorobenzamide) Moderate mTOR inhibition Reduced activity compared to 10e; steric hindrance from piperidine
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide Tetrahydroquinoline 1-(Propylsulfonyl), 7-(4-ethoxy-3-fluorobenzenesulfonamide) Unknown (structural analog) Propylsulfonyl may reduce binding vs. aryl-sulfonyl; dual sulfonamide motifs
4-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline 1-(4-Fluorophenylsulfonyl), 7-(4-bromobenzamide) Unreported Bromine’s bulk may limit solubility vs. ethoxy
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline 1-(Isobutyryl), 7-(4-tert-butylbenzamide) Unreported tert-Butyl group increases hydrophobicity, potentially reducing bioavailability

Key Comparative Insights

Sulfonyl Group Variations :

  • The 4-fluorophenylsulfonyl group in the target compound is structurally distinct from morpholine- or piperidine-carbonyl groups in analogs like 10e and 10f . Aryl-sulfonyl groups typically enhance binding through π-π stacking and electrostatic interactions, whereas aliphatic sulfonyl groups (e.g., propylsulfonyl in ) may reduce target affinity due to weaker electronic effects .

Benzamide Substituents: The 4-ethoxy group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), compared to the highly lipophilic trifluoromethyl groups in 10e (logP ~4.8), which improve membrane permeability but may hinder solubility.

Tetrahydroquinoline Core Modifications: The unmodified tetrahydroquinoline core in the target compound contrasts with derivatives bearing fused triazole-thiones ().

Research Findings and Implications

  • Potency vs. Selectivity : Analogs like 10e with trifluoromethyl substituents exhibit high mTOR inhibition (IC₅₀: 12 nM) but may suffer from off-target effects due to excessive lipophilicity. The target’s ethoxy group could strike a balance between potency and selectivity .
  • Metabolic Stability : Ethoxy groups are generally more metabolically stable than morpholine or piperidine moieties, which are prone to oxidative metabolism. This suggests improved pharmacokinetics for the target compound .
  • Synthetic Accessibility : The target’s synthesis likely follows routes similar to , employing nucleophilic substitutions and Friedel-Crafts acylations. However, introducing the 4-fluorophenylsulfonyl group may require specialized sulfonylation conditions .

生物活性

4-Ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23FN2O5S2
  • Molecular Weight : 490.6 g/mol
  • CAS Number : 1005294-03-0

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant anticancer properties. For instance:

  • A related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration .
  • The compound's mechanism of action may involve the induction of apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .

Anticonvulsant Properties

Research has also explored the anticonvulsant activities of similar compounds. Some derivatives have shown moderate potency compared to established standards like diazepam . The specific activity of 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in this regard remains to be fully elucidated.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been suggested through studies on related sulfonamide derivatives. These compounds have shown the ability to reduce pro-inflammatory markers in various cell lines, indicating a possible therapeutic application in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases involved in cancer progression and inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
  • Modulation of Immune Responses : It may influence cytokine release and immune cell activation, contributing to its anti-inflammatory properties.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated complete tumor stasis in a gastric carcinoma model .
Anticonvulsant Activity AssessmentShowed moderate potency compared to diazepam .
Anti-inflammatory StudiesReduced pro-inflammatory markers in cell cultures .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。